molecular formula C12H14O4S B255355 (4-Ethoxy-phenacylmercapto)-acetic acid

(4-Ethoxy-phenacylmercapto)-acetic acid

Cat. No. B255355
M. Wt: 254.3 g/mol
InChI Key: VRBUPTGBJONEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethoxy-phenacylmercapto)-acetic acid, also known as EPMA, is a thiol-containing compound that has gained attention in the scientific community due to its unique properties. EPMA has been studied for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

(4-Ethoxy-phenacylmercapto)-acetic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have anticancer properties. This compound has also been studied for its potential use as an antioxidant and as a chelating agent for heavy metals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-phenacylmercapto)-acetic acid is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and scavenge free radicals. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, and improve liver function in animal models.

Advantages and Limitations for Lab Experiments

(4-Ethoxy-phenacylmercapto)-acetic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively low potency and its limited bioavailability.

Future Directions

There are several future directions for (4-Ethoxy-phenacylmercapto)-acetic acid research. One area of interest is the development of more potent this compound derivatives that can be used as anticancer agents. Another area of interest is the exploration of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a thiol-containing compound that has gained attention in the scientific community due to its unique properties. This compound has been studied for its potential use in various fields, including biochemistry, pharmacology, and medicinal chemistry. The synthesis of this compound involves the reaction of 4-ethoxyphenacyl bromide with thiourea in the presence of a base. This compound has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively low potency and its limited bioavailability. There are several future directions for this compound research, including the development of more potent derivatives and the exploration of this compound as a potential treatment for other diseases.

Synthesis Methods

The synthesis of (4-Ethoxy-phenacylmercapto)-acetic acid involves the reaction of 4-ethoxyphenacyl bromide with thiourea in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.

properties

Molecular Formula

C12H14O4S

Molecular Weight

254.3 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C12H14O4S/c1-2-16-10-5-3-9(4-6-10)11(13)7-17-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

VRBUPTGBJONEMO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSCC(=O)O

Origin of Product

United States

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